molecular formula C11H16N4 B1432685 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine CAS No. 1557135-93-9

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine

Cat. No.: B1432685
CAS No.: 1557135-93-9
M. Wt: 204.27 g/mol
InChI Key: BEASNTJDFGCRSC-UHFFFAOYSA-N
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Description

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine is a heterocyclic organic compound that features both a pyrrolidine ring and a pyrimidine ring in its structure

Preparation Methods

The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine typically involves the formation of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the pyrimidine ring.

    Common Reagents and Conditions: Typical reagents include halogenating agents, acids, and bases under controlled temperature and pressure conditions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine can be compared with other similar compounds such as pyrrolidine derivatives and pyrimidine analogs. Its uniqueness lies in the combination of the cyclopropyl group with the pyrimidine and pyrrolidine rings, which may confer distinct chemical and biological properties .

Similar Compounds

  • Pyrrolidine derivatives
  • Pyrimidine analogs
  • Cyclopropyl-containing heterocycles

Properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-9-3-4-15(6-9)11-5-10(8-1-2-8)13-7-14-11/h5,7-9H,1-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEASNTJDFGCRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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